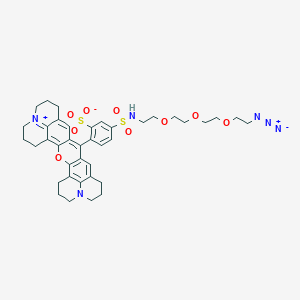
6-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is a compound that features a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The 3,4,5-trimethoxyphenyl group is known for its presence in various bioactive molecules, contributing to diverse pharmacological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4,5-trimethoxyphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 3,4,5-trimethoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring.
Example Reaction:
- Mix o-phenylenediamine and 3,4,5-trimethoxybenzaldehyde in a suitable solvent (e.g., ethanol).
- Add a catalytic amount of acid (e.g., hydrochloric acid).
- Heat the reaction mixture under reflux for several hours.
- Cool the mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3,4,5-trimethoxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the trimethoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Use of electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(3,4,5-trimethoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit other enzymes and receptors, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: A natural product that also targets tubulin and inhibits its polymerization.
Podophyllotoxin: Another tubulin inhibitor with anti-cancer properties.
Combretastatin: A synthetic compound that disrupts microtubule dynamics.
Uniqueness
6-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is unique due to its specific substitution pattern and the presence of the benzimidazole core. This combination imparts distinct biological activities and makes it a valuable scaffold for drug development.
Eigenschaften
Molekularformel |
C16H16N2O3 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
6-(3,4,5-trimethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2O3/c1-19-14-7-11(8-15(20-2)16(14)21-3)10-4-5-12-13(6-10)18-9-17-12/h4-9H,1-3H3,(H,17,18) |
InChI-Schlüssel |
MJGMPYNGNNDPCV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC3=C(C=C2)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


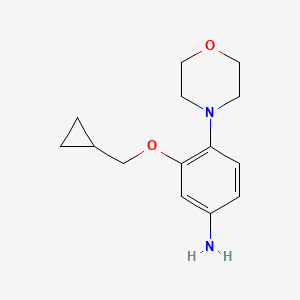
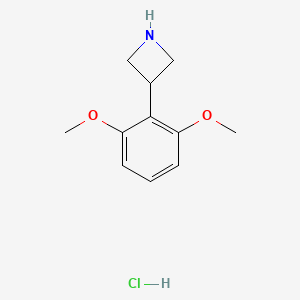
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
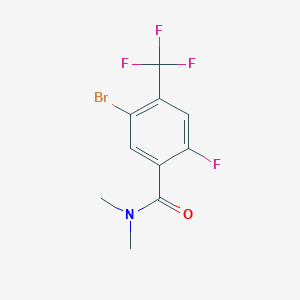
![5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716422.png)
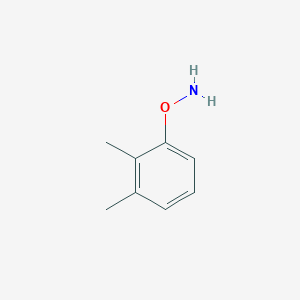

![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
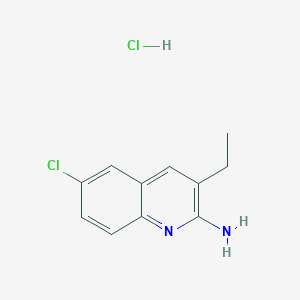


![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)
![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)
